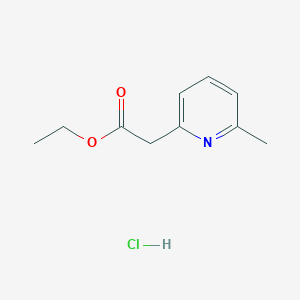

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride

Description

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is a pyridine-derived compound featuring an ethyl ester group and a hydrochloride salt. Pyridine-based esters with hydrochloride groups are commonly used in coupling reactions, chiral ligand synthesis, or as precursors for bioactive molecules .

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

ethyl 2-(6-methylpyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)7-9-6-4-5-8(2)11-9;/h4-6H,3,7H2,1-2H3;1H |

InChI Key |

VPTCMBGKZXFVFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC(=N1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves refluxing 6-methyl-2-pyridineacetic acid with ethanol in the presence of concentrated sulfuric acid. The acid catalyst facilitates nucleophilic acyl substitution, converting the carboxylic acid to its ethyl ester. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Typical Protocol :

- Reactants : 6-Methyl-2-pyridineacetic acid (1 eq.), ethanol (excess), sulfuric acid (0.5 eq.).

- Conditions : Reflux at 78°C for 22 hours.

- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and concentration.

- Hydrochloride Formation : The crude ester is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Optimization Strategies

- Catalyst Loading : Increasing sulfuric acid to 1.2 eq. improves esterification efficiency but risks side reactions like dehydration.

- Solvent Choice : Ethanol serves as both solvent and reactant, minimizing byproducts. Alternatives like methanol produce methyl esters but require longer reaction times.

p-Toluenesulfonic Acid-Mediated Esterification

Method Overview

p-Toluenesulfonic acid (PTSA) offers a milder alternative to sulfuric acid, particularly for acid-sensitive substrates. This method, adapted from brominated pyridine ester synthesis, involves:

Procedure :

- Reactants : 6-Methyl-2-pyridineacetic acid (1 eq.), ethanol (5 eq.), PTSA (0.15 eq.).

- Conditions : Reflux at 80°C for 8–12 hours.

- Workup : Rotary evaporation, recrystallization from ethanol/water.

Advantages :

Industrial-Scale Synthesis via Nitric Acid Oxidation

Oxidation-Esterification Cascade

This two-step method, adapted from nicotinic acid ester production, involves:

Step 1: Oxidation of 2-Methyl-5-ethylpyridine

- Reactants : 2-Methyl-5-ethylpyridine (1 eq.), nitric acid (70–100%, 6–15 eq.).

- Conditions : 250–325°C under 200–465 psig pressure for 30–60 minutes.

- Product : 6-Methylnicotinic acid.

Step 2: Esterification and Salt Formation

Industrial Advantages

- Scalability : Continuous flow reactors enable high-throughput production.

- Byproduct Management : Isocinchomeronic acid diester (3–5% yield) is separated via fractional distillation.

Comparative Analysis of Methods

Critical Considerations in Hydrochloride Salt Formation

Salt Precipitation Techniques

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Common reagents include dilute hydrochloric acid or sodium hydroxide, with the reaction typically carried out under reflux conditions.

Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Hydrolysis: The major products are 6-Methyl-2-pyridineacetic acid and ethanol.

Substitution: The products depend on the nucleophile used but can include various substituted pyridine derivatives.

Scientific Research Applications

The biological activity of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride has been investigated in several studies. The compound exhibits various pharmacological effects, which are summarized below:

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -

Anti-inflammatory Properties :

In vitro assays using human cell lines showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). This suggests a mechanism by which the compound could be utilized in managing inflammatory conditions.

Pharmacological Applications

The unique structure of this compound allows for exploration in drug development. Its potential applications include:

- Antimicrobial Agents : Due to its efficacy against various pathogens, it may serve as a lead compound for developing new antibiotics.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

- Cancer Therapeutics : Research indicates its potential role in inhibiting cell proliferation, making it a subject of interest in cancer therapy.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets to exert its effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural elements—a pyridine ring, ethyl ester, and hydrochloride—distinguish it from related derivatives. Below is a comparative analysis:

Key Observations :

- Aromatic vs. Aliphatic Rings : Pyridine (aromatic, polar) vs. piperidine/pyrrolidine (aliphatic, basic). Pyridine derivatives often exhibit enhanced stability in acidic conditions.

- Ester Group : Ethyl esters (e.g., ) generally have slower hydrolysis rates than methyl esters (), influencing their utility in prolonged reactions.

- Hydrochloride Salt : Improves crystallinity and solubility in polar solvents, critical for purification and reaction efficiency .

Analytical and Application Profiles

Critical Findings :

- Pharmaceutical Relevance : Pyridine and piperidine esters with hydrochloride groups are recurrent in patent literature (Evidences 5, 6), underscoring their role in drug discovery.

- Industrial Use : Simpler ethyl esters (e.g., propionic acid ethyl ester in ) are employed in energy storage, whereas complex pyridine esters target niche synthetic applications .

Biological Activity

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride (also known as 6-Methyl-2-pyridineacetic acid ethyl ester HCl) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C9H12ClNO2

- Molecular Weight: 201.65 g/mol

- CAS Number: 654667-20-6

- IUPAC Name: this compound

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Anti-inflammatory Activity: Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties: The compound has been evaluated for pain relief in various animal models, demonstrating significant analgesic effects comparable to established analgesics.

- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction: The compound may interact with specific receptors involved in pain and inflammation pathways.

- Enzymatic Inhibition: It has been suggested that this compound inhibits enzymes associated with the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Oxidative Stress Modulation: By reducing oxidative stress markers, it may contribute to cellular protection mechanisms.

Case Studies and Experimental Data

- In Vitro Studies:

- Animal Models:

- Neuroprotection:

Comparative Analysis

| Property | 6-Methyl-2-Pyridineacetic Acid Ethyl Ester HCl | Other Similar Compounds |

|---|---|---|

| Anti-inflammatory Effect | Significant reduction in cytokine production | Varies by compound |

| Analgesic Effect | Comparable to standard analgesics | Varies by compound |

| Neuroprotective Potential | Protects against oxidative stress | Limited data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.